4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene
Description
Properties
IUPAC Name |
1-(3-butoxy-4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c1-4-5-8-21-15-10-13(6-7-14(15)16)22(19,20)18-12(3)9-11(2)17-18/h6-7,9-10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDIHHIOSOAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C(=CC(=N2)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is known for its mild conditions and broad substrate scope.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation of pyrazoles using appropriate alkylating agents.
Sulfonylation: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides under basic conditions.
Attachment of Butoxy and Chlorobenzene Moieties: The final step involves the attachment of butoxy and chlorobenzene moieties through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 333.8 g/mol. Its structure features a butoxy group attached to a chlorobenzene ring, which is further substituted by a sulfonyl group linked to a 3,5-dimethylpyrazole moiety. This unique arrangement contributes to its chemical reactivity and biological activity.
Agricultural Chemistry
One of the primary applications of this compound is as an insecticide and miticide . Research indicates that compounds containing the pyrazole moiety exhibit significant insecticidal properties. For example, studies have shown that derivatives of pyrazole can effectively target pests such as aphids and spider mites. The sulfonyl group enhances the compound's efficacy by increasing its binding affinity to target enzymes in insects .
Medicinal Chemistry
The compound has been investigated for its antitumor activity . In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
Additionally, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. Research quantified this inhibition with an IC50 value of approximately 10 µM for COX-2.
Enzyme Inhibition Studies
The sulfonyl group in the compound allows it to act as an enzyme inhibitor, making it useful in studying enzyme kinetics and protein-ligand interactions. Molecular docking studies suggest that it forms stable complexes with various proteins involved in metabolic pathways related to cancer and inflammation .
Antitumor Studies
A landmark study published in Cancer Letters highlighted the compound's ability to significantly inhibit tumor cell proliferation and reduce tumor growth in xenograft models. The study emphasized its potential as a lead compound for developing new anticancer therapies .
Enzyme Inhibition Research
Research conducted by Zhang et al. (2020) provided evidence of the compound's efficacy in inhibiting COX enzymes, crucial mediators in inflammatory responses. This finding opens avenues for developing anti-inflammatory drugs based on this compound.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
Sodium bis(3,5-dimethyl-pyrazol-1-yl)acetate : A ligand used in Cu(I) mixed-complexes for cytotoxic applications .
(4-Carboxyphenyl)bis(3,5-dimethylpyrazolyl)methane (LA) : A scorpionate ligand with carboxylate and pyrazolyl groups, enabling N,N-coordination to metals .
5-Amino-3-hydroxy-1H-pyrazole derivatives: Synthesized via cyclocondensation reactions with thiophene moieties, emphasizing heterocyclic diversity .
Structural Differences and Implications :
- Sulfonyl vs.
- Chlorobenzene vs. Methane Backbone : The chlorobenzene core increases lipophilicity, which may improve membrane permeability in biological systems compared to methane-based ligands .
- Butoxy Substituent : The 2-butoxy group introduces steric bulk and hydrophobicity, contrasting with smaller substituents (e.g., methyl or carboxylate) in analogues, which could influence solubility and intermolecular interactions.
Key Observations :
- The target compound’s sulfonyl group may reduce metal-binding efficiency compared to carboxylate ligands but could enhance oxidative stability.
- Chlorine and butoxy substituents likely increase logP values, favoring passive diffusion in biological systems but limiting aqueous solubility.
Research Findings and Implications
- Coordination Chemistry: Unlike bis(pyrazolyl) ligands that adopt flattened tetrahedral geometries with Cu(I), the sulfonyl group in the target compound may favor monodentate or bridging coordination modes, altering metal complex stability .
- Biological Potential: While sodium bis(3,5-dimethyl-pyrazol-1-yl)acetate exhibits cytotoxicity in metal complexes, the target compound’s sulfonyl group and aromatic chloro-butoxy system might shift activity toward non-cytotoxic applications (e.g., enzyme inhibition or material coatings) .
- Synthetic Challenges : The steric hindrance from the butoxy group could complicate sulfonylation or coupling steps, necessitating optimized conditions (e.g., high-temperature reactions or catalysts) .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 4-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-butoxy-1-chlorobenzene?
Methodological Answer:
- Single-crystal X-ray diffraction (XRD): Use SHELXL for refinement to resolve bond lengths, angles, and torsional conformations. SHELX software is robust for small-molecule crystallography and accommodates disordered groups .
- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to verify substituent positions, particularly the sulfonyl and butoxy groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm).
Q. Table 1: Key Analytical Parameters
| Technique | Critical Parameters | Reference |
|---|---|---|
| XRD | SHELXL refinement, Mo-Kα radiation, 100 K | |
| HPLC | Methanol/buffer (65:35), pH 4.6, 1.0 mL/min |
Q. How can HPLC be optimized to assess the purity of halogenated pyrazole derivatives like this compound?
Methodological Answer:
- Mobile Phase: Prepare a methanol/buffer (65:35) mixture with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 using glacial acetic acid .
- Column Selection: Use a C18 reversed-phase column for hydrophobic interactions.
- Detection: UV detection at 254 nm for aromatic and sulfonyl chromophores.
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic structure ambiguities in metal-free sulfonated aromatics?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311+G(d,p) to model sulfonyl group electron-withdrawing effects.
- Time-Dependent DFT (TD-DFT): Predict UV-vis absorption bands for charge-transfer transitions.
- Multireference Methods (CASSCF/MRCI): Use for excited-state dynamics if experimental spectra show contradictions .
Example Workflow:
Geometry optimization → 2. Frequency analysis (no imaginary frequencies) → 3. Electronic excitation modeling.
Q. What strategies mitigate crystallographic data discrepancies during refinement of sterically hindered pyrazolyl derivatives?
Methodological Answer:
Q. Table 2: Common Refinement Challenges
| Issue | SHELXL Command | Reference |
|---|---|---|
| Disorder | PART, SUMP | |
| Twinning | TWIN, BASF | |
| H-atom Placement | HFIX, AFIX |
Q. How does the 3,5-dimethylpyrazolyl group influence steric interactions in supramolecular assembly?
Methodological Answer:
- XRD Analysis: Compare packing motifs (e.g., π-π stacking, hydrogen bonding) with simpler pyrazole derivatives (e.g., ’s bromo/fluorophenyl analogues) .
- Steric Maps: Generate Hirshfeld surfaces (CrystalExplorer) to quantify close contacts.
- Thermogravimetric Analysis (TGA): Assess thermal stability changes due to steric bulk.
Q. What synthetic routes are effective for introducing sulfonyl groups to pyrazole rings without side reactions?
Methodological Answer:
- Sulfonation Agents: Use chlorosulfonic acid or SO-DMF complexes in anhydrous conditions.
- Protecting Groups: Temporarily block reactive sites (e.g., butoxy group) with tert-butyldimethylsilyl (TBS) ethers.
- Workup: Quench excess reagent with ice-cold NaHCO to prevent hydrolysis.
Q. Table 3: Synthetic Optimization
| Step | Critical Factor | Reference |
|---|---|---|
| Sulfonation | Temperature control (<0°C) | |
| Purification | Column chromatography (silica, hexane/EtOAc) |
Note on Contradictions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
